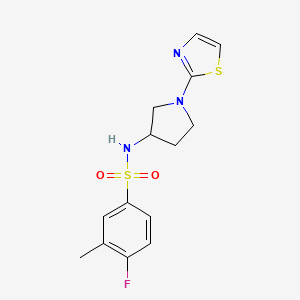

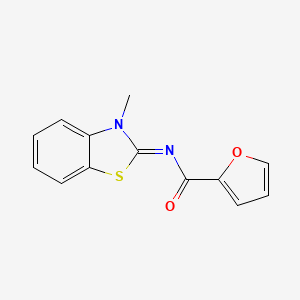

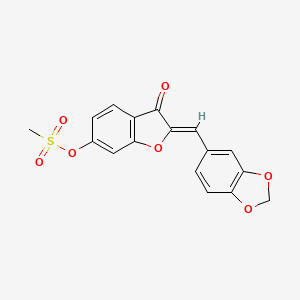

![molecular formula C18H23F3N4O3S B2743417 2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198095-49-5](/img/structure/B2743417.png)

2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. It is a common structural element in many pharmaceuticals and alkaloids.

Synthesis Analysis

While specific synthesis methods for your compound were not found, imidazole and piperidine rings are commonly synthesized using various methods. For example, imidazole can be synthesized from glyoxal and ammonia . Protodeboronation of pinacol boronic esters is a method used in organic synthesis .Molecular Structure Analysis

The compound contains an imidazole ring and a piperidine ring, which are common structures in many bioactive compounds. The imidazole ring can exist in two tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications

Synthesis and Chemical Properties

Development of Sulfonylated Derivatives : A study details an efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This reaction is a strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the compound's utility in synthesizing complex structures with potential applications in various fields of chemistry and materials science (Cui et al., 2018).

Ionic Liquids for Metal Oxide Solubilization : Research on ionic liquids, including imidazolium, pyridinium, and others, demonstrates their effectiveness in dissolving metal oxides and hydroxides. Such studies highlight the role of the compound's structural relatives in enhancing the selective dissolution of metal oxides, potentially benefiting materials science and recycling processes (Nockemann et al., 2008).

Antimicrobial and Antifungal Activities : Sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety have been synthesized, demonstrating in vitro antimicrobial activity against various bacterial strains. Such findings indicate the potential pharmaceutical applications of compounds structurally related to the one , highlighting their relevance in developing new antimicrobial agents (Bhatt et al., 2016).

Catalysis and Reaction Mechanisms : Studies on trifluoromethanesulfonic (triflic) acid's role in catalyzing cyclizations of homoallylic sulfonamides to pyrrolidines reveal the compound's and its derivatives' utility in chemical synthesis. Such research underscores the importance of understanding reaction mechanisms and catalysis in developing new synthetic methodologies (Haskins & Knight, 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N4O3S/c1-13(2)24-10-17(22-12-24)29(26,27)25-8-6-14(7-9-25)11-28-16-5-3-4-15(23-16)18(19,20)21/h3-5,10,12-14H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTMQNLSGGXLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

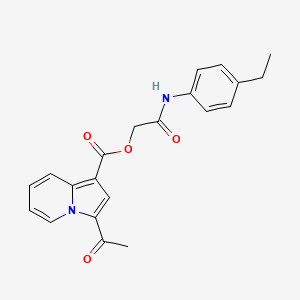

![1-[3-[(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone](/img/structure/B2743334.png)

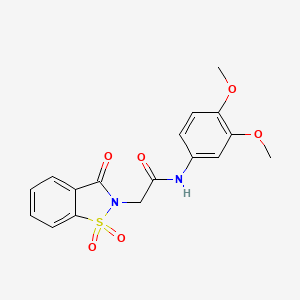

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)

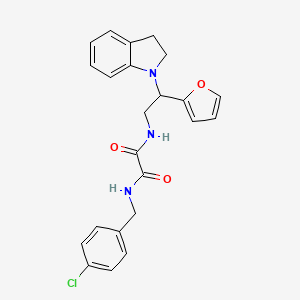

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)